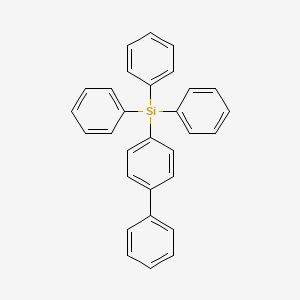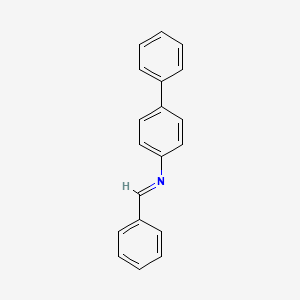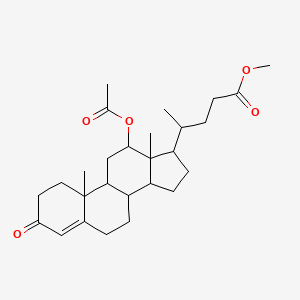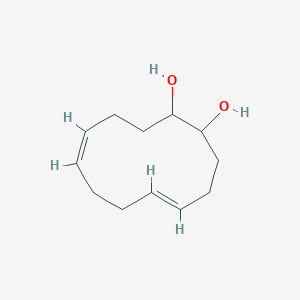
Triphenyl(biphenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl(biphenyl)silane, also known as biphenyl-4-yltriphenylsilane, is an organosilicon compound with the molecular formula C30H24Si. It is characterized by a silicon atom bonded to three phenyl groups and one biphenyl group.
準備方法
Synthetic Routes and Reaction Conditions: Triphenyl(biphenyl)silane can be synthesized through several methods. One common approach involves the reaction of chlorotriphenylsilane with biphenyl lithium under anhydrous conditions. The reaction typically proceeds as follows: [ \text{Ph}_3\text{SiCl} + \text{Ph}_2\text{Li} \rightarrow \text{Ph}_3\text{SiPh}_2 + \text{LiCl} ] where Ph represents a phenyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as catalytic processes and high-pressure reactors to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient synthesis .
化学反応の分析
Types of Reactions: Triphenyl(biphenyl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: It can undergo substitution reactions where one or more phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Triphenyl(biphenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance materials, coatings, and adhesives
作用機序
The mechanism by which triphenyl(biphenyl)silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .
類似化合物との比較
Triphenylsilane: Similar in structure but lacks the biphenyl group.
Tetraphenylsilane: Contains four phenyl groups bonded to silicon.
Diphenylsilane: Contains two phenyl groups bonded to silicon.
Uniqueness: Triphenyl(biphenyl)silane is unique due to the presence of both triphenyl and biphenyl groups, which confer distinct chemical and physical properties.
特性
CAS番号 |
3172-34-7 |
|---|---|
分子式 |
C30H24Si |
分子量 |
412.6 g/mol |
IUPAC名 |
triphenyl-(4-phenylphenyl)silane |
InChI |
InChI=1S/C30H24Si/c1-5-13-25(14-6-1)26-21-23-30(24-22-26)31(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-24H |
InChIキー |
KIKBAQXCRQQWGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B11962264.png)
![4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11962266.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962288.png)
![5-(2-bromophenyl)-4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11962291.png)

![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11962310.png)
![5-[3-(benzyloxy)phenyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11962312.png)





![3-(3-methoxyphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11962347.png)
